N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide
Description
N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinecarboximidamide core with a 2-chloro-6-fluorobenzyl group attached via an oxy linkage, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N'-[(2-chloro-6-fluorophenyl)methoxy]pyridine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c14-11-2-1-3-12(15)10(11)8-19-18-13(16)9-4-6-17-7-5-9/h1-7H,8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFRSVAAWIFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=C(C2=CC=NC=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C(/C2=CC=NC=C2)\N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Amidine Formation Followed by Etherification
Step 1: Synthesis of 4-Cyanopyridine
Starting with commercially available 4-cyanopyridine, the nitrile group serves as a precursor for amidine formation.
Step 2: Pinner Reaction for Amidine Synthesis
- Reaction : Treat 4-cyanopyridine with anhydrous HCl in methanol to form the imino ether intermediate, followed by ammonolysis to yield 4-pyridinecarboximidamide.
- Conditions :
Step 3: O-Benzylation with 2-Chloro-6-fluorobenzyl Chloride
- Coupling : React 4-pyridinecarboximidamide with 2-chloro-6-fluorobenzyl chloride under basic conditions.
- Conditions :
Pathway B: Etherification Prior to Amidine Formation
Step 1: Synthesis of 4-Cyano-N-(2-chloro-6-fluorobenzyloxy)pyridine
- Mitsunobu Reaction : Couple 4-cyanopyridin-3-ol with 2-chloro-6-fluorobenzyl alcohol using DIAD and PPh₃.
- Conditions :
Step 2: Nitrile-to-Amidine Conversion
- Pinner Reaction : As in Pathway A, convert the nitrile to amidine.
- Challenge : Steric hindrance from the benzyloxy group may reduce reaction efficiency (~50–60% yield).
Comparative Analysis of Methods
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Overall Yield | 35–52% | 30–45% |
| Key Advantage | Higher amidine formation efficiency | Early introduction of benzyloxy group |
| Key Limitation | Low coupling yield in final step | Steric hindrance in Pinner reaction |
| Purification Complexity | Moderate (chromatography required) | High (by-products from Mitsunobu) |
Optimization Strategies
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps improve regioselectivity.
- Solvent Systems : Composite solvents (e.g., DMF/THF) enhance solubility of intermediates, as demonstrated in pyrimidine syntheses.
- Temperature Control : Low-temperature (–15°C) HCl gas introduction minimizes side reactions during amidine formation.
Industrial-Scale Considerations
- Continuous Flow Synthesis : Adopting flow chemistry for nitrile-to-amidine conversion reduces reaction time and improves safety.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.
Analytical Validation
- Purity : HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.
- Structural Confirmation :
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzyl group, while oxidation and reduction can modify the functional groups on the pyridinecarboximidamide core.
Scientific Research Applications
N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl bromide
- 4-pyridinecarboximidamide
Uniqueness
N’-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Biological Activity
N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C13H11ClFN3O
- Molecular Weight : 279.7 g/mol
- CAS Number : 303997-40-2
- Boiling Point : 376.2 ± 52.0 °C (predicted)
- Density : 1.33 ± 0.1 g/cm³ (predicted)
- pKa : 3.80 ± 0.50 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Notably, it has been explored for its potential as an inhibitor in enzymatic studies, suggesting a role in biochemical pathways relevant to disease states.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Studies indicate that it may reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity could make it a candidate for treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties , effective against certain bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance.
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide, and how are intermediates characterized?
Methodological Answer:
- Step 1: Substitution reactions under alkaline conditions using precursors like 2-chloro-6-fluorobenzyl chloride and pyridine derivatives (e.g., 4-pyridinecarboxamide) to form intermediates.
- Step 2: Reduction of nitro intermediates (e.g., using iron powder under acidic conditions) to generate aniline derivatives.
- Step 3: Condensation with cyanoacetic acid or amidoxime reagents under catalytic conditions.
- Characterization: Confirm intermediates via 1H NMR (e.g., δ 5.86 ppm for benzyl protons in ), IR (e.g., 1739 cm⁻¹ for carbonyl groups), and mass spectrometry (e.g., m/z 259.013 for sulfur-containing intermediates in ) .
Q. Which spectroscopic and computational methods are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with analogs (e.g., δ 7.33–7.62 ppm for aromatic protons in ).
- IR : Identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
- Computational:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard code in ).
- Waste Disposal : Segregate halogenated waste and consult professional disposal services .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectral data be resolved?
Methodological Answer:
- Step 1 : Re-optimize computational parameters (e.g., basis sets like 6-311G(df,p) in ).
- Step 2 : Compare harmonic frequencies (DFT) with experimental IR fundamentals, applying scaling factors (e.g., 0.96–0.98 for B3-LYP).
- Step 3 : Use SHELXL () for crystallographic validation of bond lengths/angles .
Q. What strategies improve synthetic yield and purity in large-scale preparations?
Methodological Answer:
Q. How does structural modification (e.g., substituent variation) impact bioactivity?
Methodological Answer:
Q. What challenges arise in crystallographic analysis, and how are they addressed?
Methodological Answer:
Q. How can advanced NMR techniques (e.g., 2D-COSY, HSQC) resolve complex coupling patterns?
Methodological Answer:
- Example : Use 2D-COSY to assign overlapping aromatic protons (e.g., δ 7.33–7.62 ppm in ).
- HSQC : Correlate 13C-1H signals for amidoxime groups.
- Dynamic NMR : Study rotational barriers of benzyloxy groups at variable temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
